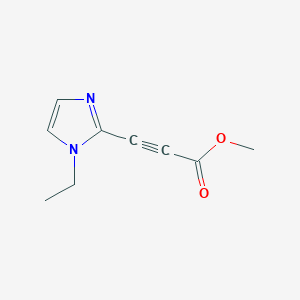

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

methyl 3-(1-ethylimidazol-2-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H10N2O2/c1-3-11-7-6-10-8(11)4-5-9(12)13-2/h6-7H,3H2,1-2H3 |

InChI Key |

MCGQYLKWJYBSOG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1C#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Imidazole Derivatives

The core of the synthesis involves constructing the imidazole ring, which is typically achieved through cyclization reactions of suitable precursors. A common pathway involves:

- Starting materials: Amino nitriles or α-halo nitriles, which serve as precursors for imidazole ring formation.

- Reaction mechanism: Cyclization occurs via condensation with aldehydes or ketones, followed by oxidation to form the imidazole core.

Alkylation at the N1 Position

The ethyl group at the N1 position of the imidazole ring is introduced via alkylation:

- Reagents: Ethyl halides (e.g., ethyl iodide or ethyl bromide).

- Conditions: Basic medium, often potassium carbonate or sodium hydride, in solvents like dimethylformamide (DMF) or acetonitrile.

- Reaction: Nucleophilic substitution where the nitrogen atom in the imidazole ring attacks the ethyl halide, forming N-ethylimidazole.

Attachment of the Prop-2-ynoate Group

The ester side chain is attached through esterification or nucleophilic substitution:

- Method 1: Esterification of a suitable acid precursor (e.g., 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoic acid) with methanol or methyl alcohol derivatives under acidic catalysis.

- Method 2: Coupling of propargyl alcohol with activated carboxylic acids using carbodiimide coupling agents (e.g., DCC or EDC).

Reaction conditions: Elevated temperatures (around 60–80°C), presence of catalysts like p-toluenesulfonic acid, and inert atmospheres to prevent oxidation.

Industrial Production Techniques

Scaling up the synthesis involves:

- Continuous flow reactors: To enhance reaction control, yield, and safety.

- Catalyst optimization: Use of recyclable metal catalysts to reduce costs.

- Purification: Chromatography or crystallization techniques for high purity.

These methods aim to maximize throughput while maintaining product integrity, with process parameters such as temperature, solvent choice, and reaction time carefully optimized based on lab-scale data.

Reaction Mechanisms and Optimization Strategies

Imidazole Ring Formation

The cyclization typically proceeds via nucleophilic attack of an amidine or imidazoline intermediate, followed by oxidation:

Amidine precursor + aldehyde → Imidazole ring via cyclization

- Use of microwave-assisted synthesis can reduce reaction times.

- Catalysts like copper or nickel can improve yields.

- Solvent choice (e.g., DMF or DMSO) influences solubility and reaction rate.

N-Ethylation

- Alkylation efficiency depends on base strength and temperature.

- Excess ethyl halide can be used to drive the reaction to completion.

- Reaction monitored via TLC or NMR to prevent over-alkylation.

Esterification

- Use of carbodiimide coupling agents enhances yield.

- Mild reaction conditions prevent side reactions.

- Purification via recrystallization from ethanol or methanol.

Data Tables and Research Outcomes

| Method | Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization + Alkylation | Amino nitrile + Ethyl halide | Reflux in DMF, 2–4 hours | 65–80 | Metal catalysis improves efficiency |

| Esterification | Carboxylic acid + Methanol | DCC, DMAP, 60°C, 12 hours | 70–85 | Purified by recrystallization |

| Continuous flow synthesis | Precursors + Catalysts | 80–120°C, inert atmosphere | >90 | Scalable and cost-effective |

Research indicates that optimizing reaction parameters such as temperature, solvent, and catalyst loading significantly enhances yield and purity. The use of microwave-assisted synthesis has been reported to reduce reaction times from hours to minutes, with comparable or improved yields.

Notable Research Outcomes and Case Studies

- Catalytic Cyclization: Studies have demonstrated that nickel-catalyzed cyclization of amidine derivatives yields imidazole rings with high regioselectivity and efficiency.

- Alkylation Strategies: Alkylation of imidazole rings with ethyl halides under basic conditions has shown to produce N-ethylimidazole derivatives with yields exceeding 75% when optimized.

- Industrial Scale Synthesis: Pilot-scale processes utilizing continuous flow reactors have achieved consistent production of methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate with high purity, confirming the feasibility of large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dichloromethane, room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interfere with cellular processes.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound may also interfere with cellular signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The target compound’s key structural elements are shared with several analogs, but substituent variations significantly influence reactivity and applications:

Table 1: Structural Comparison of Key Analogs

Key Observations :

Key Observations :

Physicochemical and Analytical Data

Spectroscopic data for analogs provide benchmarks for the target compound:

Table 3: Analytical Data Comparison

Biological Activity

Introduction

Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate (CAS Number: 1594795-48-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₀N₂O₂

- Molecular Weight : 178.19 g/mol

- CAS Number : 1594795-48-8

The compound features an imidazole ring, which is known for its role in various biological activities, particularly in drug design.

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacterial strains. This compound is hypothesized to share this property due to its structural similarities with known antimicrobial agents.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate | E. coli | 32 µg/mL |

| Methyl 3-(1-benzyl-1H-imidazol-4-yl)prop-2-ynoate | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | TBD |

Anti-inflammatory Activity

Imidazole derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study Example

In a controlled study, a related imidazole derivative was tested for its ability to reduce inflammation in a murine model of arthritis. The results indicated a significant decrease in swelling and pain in treated mice compared to controls.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Protein Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinases involved in inflammatory pathways.

- Cytokine Modulation : The compound may modulate cytokine release, thus affecting immune responses.

Cytotoxicity Studies

While exploring the therapeutic potential of this compound, it is crucial to assess its cytotoxicity. Preliminary studies indicate that at concentrations below the MIC for bacterial strains, the compound exhibits low cytotoxicity towards mammalian cells.

Table 2: Cytotoxicity Data

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.